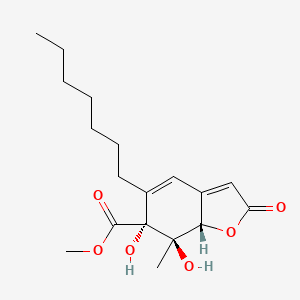
methyl (6R,7R,7aS)-5-heptyl-6,7-dihydroxy-7-methyl-2-oxo-7aH-1-benzofuran-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (6R,7R,7aS)-5-heptyl-6,7-dihydroxy-7-methyl-2-oxo-7aH-1-benzofuran-6-carboxylate is a newly discovered α,β-unsaturated γ-lactone derived from the fungus Monascus anka . This compound has garnered significant interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl (6R,7R,7aS)-5-heptyl-6,7-dihydroxy-7-methyl-2-oxo-7aH-1-benzofuran-6-carboxylate is typically isolated from the fermentation broth of Monascus anka. The isolation process involves several steps, including solvent extraction, chromatographic separation, and crystallization . The specific conditions for the synthesis of ankalactone in a laboratory setting are still under investigation, but it generally involves the cultivation of Monascus anka under controlled conditions to optimize the production of secondary metabolites, including ankalactone .
Industrial Production Methods: Industrial production of ankalactone involves large-scale fermentation of Monascus anka. The fermentation process is optimized to enhance the yield of ankalactone, followed by extraction and purification using industrial-scale chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: methyl (6R,7R,7aS)-5-heptyl-6,7-dihydroxy-7-methyl-2-oxo-7aH-1-benzofuran-6-carboxylate, being an α,β-unsaturated γ-lactone, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction of ankalactone can lead to the formation of saturated lactones.
Substitution: Nucleophilic substitution reactions can occur at the α,β-unsaturated carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated lactones.
Reduction: Saturated lactones.
Substitution: Substituted lactones with various functional groups.
Scientific Research Applications
methyl (6R,7R,7aS)-5-heptyl-6,7-dihydroxy-7-methyl-2-oxo-7aH-1-benzofuran-6-carboxylate has shown potential in various scientific research applications:
Mechanism of Action
The mechanism of action of ankalactone involves its interaction with various molecular targets. The α,β-unsaturated carbonyl group of ankalactone can react with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways. For instance, ankalactone has been shown to inhibit the growth of certain fungi by interfering with their cell wall synthesis . Additionally, its potential anti-inflammatory and anticancer activities are believed to be mediated through the modulation of signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Monascorubrin: Another secondary metabolite from Monascus species, known for its pigment properties.
Rubropunctatin: An orange pigment with antimicrobial properties.
Comparison: methyl (6R,7R,7aS)-5-heptyl-6,7-dihydroxy-7-methyl-2-oxo-7aH-1-benzofuran-6-carboxylate is unique among these compounds due to its α,β-unsaturated γ-lactone structure, which imparts distinct chemical reactivity and biological activities. Unlike monascorubrin and rubropunctatin, which are primarily known for their pigment properties, ankalactone has shown a broader range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Properties
CAS No. |
135722-30-4 |
|---|---|
Molecular Formula |
C18H26O6 |
Molecular Weight |
338.4 |
IUPAC Name |
methyl (6R,7R,7aS)-5-heptyl-6,7-dihydroxy-7-methyl-2-oxo-7aH-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C18H26O6/c1-4-5-6-7-8-9-13-10-12-11-14(19)24-15(12)17(2,21)18(13,22)16(20)23-3/h10-11,15,21-22H,4-9H2,1-3H3/t15-,17+,18-/m0/s1 |
InChI Key |
ISIUIMTUNVCMGZ-JQHSSLGASA-N |
SMILES |
CCCCCCCC1=CC2=CC(=O)OC2C(C1(C(=O)OC)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















